2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine
Description
2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a piperazine ring bearing an isopropyl (propan-2-yl) group. This structure confers unique physicochemical and pharmacological properties, as the piperazine moiety enhances solubility and bioavailability, while the pyrimidine ring offers a versatile scaffold for molecular interactions.
Properties
Molecular Formula |
C11H18N4 |
|---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C11H18N4/c1-10(2)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
JMSBGUKOMZSBMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of a piperazine derivative with a pyrimidine derivative. One common method is to react 4-(Propan-2-yl)piperazine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or dimethyl sulfoxide, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and infections.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Compound 20 : 2-(4-(4-(4-Fluorophenyl)butyl)piperazin-1-yl)pyrimidine ()
- Compound 21 : 2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine ()
- Compound 22: 2-(4-(3-(4-Fluorophenoxy)propyl)piperazin-1-yl)pyrimidine () Ether-linked substituent yields a lower melting point (82–83°C), indicating reduced packing efficiency compared to thioether analogs .
Halogenation on the Pyrimidine Ring
- 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine () Bromine at position 5 increases molecular weight (285.18 g/mol) and introduces steric/electronic effects. Potential for enhanced binding affinity in halogen-sensitive targets (e.g., kinase active sites) .
Positional Isomerism and Hybrid Scaffolds
Table 1: Comparative Data for Selected Analogs
Biological Activity
2-[4-(Propan-2-yl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 206.29 g/mol. The compound features a piperazine moiety attached to a pyrimidine ring, which is crucial for its biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 206.29 g/mol |
| SMILES | CC(C)N1CCN(CC1)C2=NC=CC=N2 |
| InChI | InChI=1S/C11H18N4 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. It has been shown to modulate the activity of the NF-kB signaling pathway, which plays a significant role in inflammation and immune responses. Additionally, it interacts with acetylcholinesterase, influencing neurotransmitter dynamics within the nervous system.
Biological Activity
Research indicates that this compound exhibits notable antineoplastic (anticancer) properties. It has demonstrated effectiveness in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. Furthermore, its antimicrobial properties are under investigation, showing potential against specific bacterial strains.
Case Studies
- Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, revealing a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of this compound.
- Antimicrobial Effects : In vitro tests indicated that the compound exhibited inhibitory effects on gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Pharmacological Applications
The compound's pharmacological profile suggests multiple therapeutic applications:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing new anticancer therapies.
- Antimicrobial Agent : The observed antimicrobial activity opens avenues for research into treating bacterial infections.
Safety and Toxicity
Preliminary toxicity studies have indicated that this compound does not exhibit acute toxicity at high doses in animal models, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
